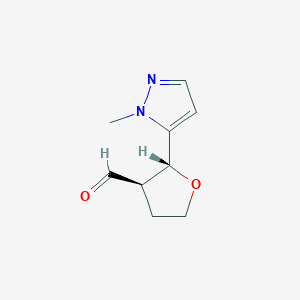
(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carbaldehyde is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of tetrahydrofuran derivatives and has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carbaldehyde is complex and involves multiple pathways. One of the primary mechanisms of action is the inhibition of various enzymes involved in the inflammatory response. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, a key mediator of inflammation. Additionally, this compound has been shown to inhibit the activity of various kinases, which are involved in the regulation of cell growth and division.
Biochemical and physiological effects:
This compound has been shown to exhibit potent anti-inflammatory and anti-cancer activities. This compound has been shown to inhibit the activity of various enzymes involved in the inflammatory response, including COX-2. Additionally, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer. This compound has also been shown to exhibit potent antioxidant activity, which may contribute to its anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carbaldehyde in lab experiments is its potent anti-inflammatory and anti-cancer activities. Additionally, this compound has been shown to exhibit potent antioxidant activity, which may be beneficial in various experimental settings. However, one of the limitations of using this compound is its complex mechanism of action, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carbaldehyde. One area of interest is the development of new synthetic methods for this compound, which may improve its purity and yield. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its potential targets in various biological pathways. Finally, the potential applications of this compound in drug discovery and development should be explored further, as this compound has shown promising results in preclinical studies.
Synthesemethoden
The synthesis of (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carbaldehyde involves a multi-step process that requires advanced chemical knowledge and laboratory equipment. One of the most commonly used methods for synthesizing this compound is the reaction between tetrahydrofuran and pyrazole in the presence of a suitable aldehyde. This reaction is usually carried out under controlled conditions, and the purity of the final product is assessed using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carbaldehyde has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its use in medicinal chemistry, where it has been shown to exhibit potent anti-inflammatory and anti-cancer activities. Additionally, this compound has been used to study the mechanism of action of various biological processes, including enzyme inhibition and protein binding.
Eigenschaften
IUPAC Name |
(2R,3R)-2-(2-methylpyrazol-3-yl)oxolane-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-8(2-4-10-11)9-7(6-12)3-5-13-9/h2,4,6-7,9H,3,5H2,1H3/t7-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYDHBQPGZPIHK-IONNQARKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2C(CCO2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)[C@H]2[C@@H](CCO2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-Methylpyrazol-4-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2692222.png)
![4-tert-butyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2692223.png)
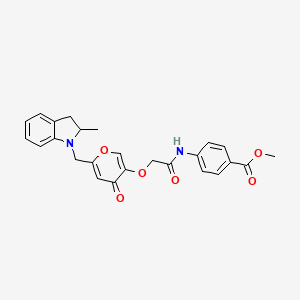
![N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide](/img/structure/B2692225.png)
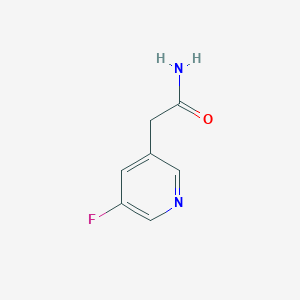
![N-benzyl-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2692228.png)
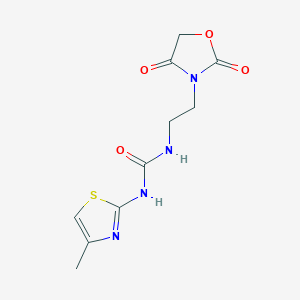
![1-[1-(Pyrazin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2692235.png)
![N-(3,5-dimethoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2692236.png)
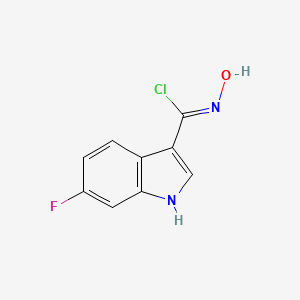

![1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-amine](/img/structure/B2692240.png)
![dimethyl 2-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate](/img/structure/B2692241.png)